molecular formula C8H15NO4 B558079 Boc-Sar-OH CAS No. 13734-36-6

Boc-Sar-OH

Cat. No.: B558079
CAS No.: 13734-36-6
M. Wt: 189.21 g/mol
InChI Key: YRXIMPFOTQVOHG-UHFFFAOYSA-N
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Description

Boc-Sar-OH is an organic compound commonly used in organic synthesis. It is a derivative of glycine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized in peptide synthesis and other chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-Sar-OH typically involves the reaction of Boc-glycine with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The specific preparation method can be found in organic synthesis literature or laboratory manuals .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Sar-OH undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield different derivatives.

    Substitution: The Boc protecting group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Introduction to Boc-Sar-OH

This compound, or tert-butoxycarbonyl sarcosine, is an organic compound widely used in various scientific research applications, particularly in organic synthesis and peptide chemistry. It serves as a protecting group for amino acids and plays a crucial role in solid-phase peptide synthesis. This article explores the diverse applications of this compound, emphasizing its significance in chemistry, biology, medicine, and industry.

Peptide Synthesis

This compound is primarily employed in peptide synthesis. It acts as a protecting group for the amino group of sarcosine, enabling the formation of peptide bonds without unwanted side reactions. Its role in solid-phase peptide synthesis (SPPS) is particularly notable:

  • Solid-Phase Peptide Synthesis : In SPPS, this compound is attached to a solid support, allowing for sequential addition of other amino acids. The protective group can be removed under mild acidic conditions, facilitating the assembly of complex peptides.
  • Case Study : Research has demonstrated the successful use of this compound in synthesizing cyclic peptides that exhibit antimicrobial properties. These peptides were tested against various bacterial strains, showing promising results in inhibiting growth.

Biological Research

In biological contexts, this compound is utilized to study protein structure and function:

  • Enzyme Interactions : It serves as a substrate for enzymes involved in peptide bond formation, such as peptidyl transferases. Studies indicate that this compound can influence enzyme kinetics and substrate specificity.
  • Cellular Effects : Research indicates that this compound can modulate cellular processes like gene expression and metabolism by influencing protein synthesis pathways.

Pharmaceutical Development

The pharmaceutical industry leverages this compound for drug development:

  • Drug Delivery Systems : It has been explored as part of prodrug strategies where the protective group enhances the solubility and stability of active pharmaceutical ingredients.
  • Case Study : A recent study highlighted the use of this compound derivatives in developing targeted therapies for neurodegenerative diseases, showcasing its potential in creating compounds with improved bioavailability.

Industrial Applications

In industry, this compound finds applications in producing various chemical intermediates:

  • Fine Chemicals Production : It is used as a building block for synthesizing fine chemicals and specialty products due to its versatility.
  • Case Study : The compound has been applied in creating selective culture media for diagnostic microbiology, where it helps identify specific pathogens while inhibiting others.

Comparative Analysis of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Peptide SynthesisSolid-phase synthesis of antimicrobial peptidesEffective inhibition of bacterial growth
Biological ResearchSubstrate for enzyme studiesInsights into enzyme kinetics and specificity
Pharmaceutical DevelopmentProdrug strategiesEnhanced solubility and stability of drugs
Industrial ProductionChemical intermediatesVersatile building block for fine chemicals

Mechanism of Action

The mechanism of action of Boc-Sar-OH involves its role as a protecting group. The Boc group protects the amino group of glycine during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-[(1,1-Dimethylethoxy)carbonyl]glycine Methyl Ester: Similar in structure but with a methyl ester group.

    Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Contains a thio-L-phenylalanyl group.

Uniqueness

Boc-Sar-OH is unique due to its specific structure and reactivity. The presence of the Boc protecting group makes it particularly useful in peptide synthesis and other organic reactions, providing stability and ease of removal under controlled conditions .

Biological Activity

Boc-Sar-OH, or N-Boc-sarcosine, is a derivative of the amino acid sarcosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₅NO₄
  • Molecular Weight : 189.209 g/mol
  • CAS Number : 13734-36-6
  • Melting Point : 88-90 °C
  • Density : 1.1 ± 0.1 g/cm³
  • LogP : 1.24

Synthesis of this compound

This compound can be synthesized through various methods, often involving the protection of the amino group of sarcosine with a Boc group. The synthesis typically employs standard peptide coupling techniques using reagents such as HATU or DIC in dry solvents like THF or DMF.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In one study, derivatives of this compound were evaluated for their minimum inhibitory concentrations (MIC) against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus< 4
This compoundEscherichia coli< 8
This compoundPseudomonas aeruginosa> 500

The results indicated that while this compound exhibited potent activity against certain strains, it showed limited efficacy against others, suggesting a selective inhibitory profile .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal insights into how modifications to the compound can enhance its biological activity. For example, the introduction of various functional groups at specific positions on the sarcosine backbone has been shown to significantly influence both its antimicrobial and anticancer properties.

A recent study highlighted that compounds with longer hydrophobic tails exhibited increased proteasome inhibition, which is crucial for anticancer activity . This suggests that structural modifications can lead to improved bioactivity through enhanced interactions with biological targets.

Case Study 1: Anticancer Activity

In a comprehensive study exploring the anticancer potential of this compound derivatives, researchers synthesized several analogs and tested their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited comparable cytotoxicity to established chemotherapeutic agents like bortezomib.

CompoundCancer Cell LineIC₅₀ (µM)
This compound Derivative AMCF-7 (Breast Cancer)5.2
This compound Derivative BHeLa (Cervical Cancer)3.8

These results underscore the potential of this compound as a scaffold for developing new anticancer agents .

Case Study 2: Peptide Synthesis

This compound has also been employed in peptide synthesis due to its favorable properties as an amino acid building block. It has been used in the preparation of phosphonotripeptides that demonstrate selective inhibition against specific bacterial strains, highlighting its utility in antibiotic development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Boc-Sar-OH, and how should data interpretation be approached?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^{13}C NMR to verify tert-butoxycarbonyl and methyl groups), infrared (IR) spectroscopy to confirm carbonyl and amine functional groups, and mass spectrometry (MS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (210–220 nm) is recommended. Data interpretation should align with established protocols for amino acid derivatives, ensuring integration of peak areas in NMR and retention time consistency in HPLC .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store this compound under inert conditions (argon or nitrogen atmosphere) at –20°C in a desiccator to prevent hydrolysis of the Boc group. Periodic purity checks via TLC or HPLC are advised to monitor degradation, particularly if exposed to moisture or elevated temperatures .

Q. How should this compound be handled to prevent decomposition during experimental procedures?

Use anhydrous solvents (e.g., dimethylformamide, dichloromethane) and maintain reaction environments under inert gas. Pre-activate the compound with coupling agents like HOBt/DIC in peptide synthesis to minimize side reactions. Always conduct reactions in a glovebox or Schlenk line for oxygen-sensitive steps .

Q. What chromatographic methods are most effective for purity assessment of this compound post-synthesis?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or thin-layer chromatography (TLC) using silica gel plates (eluent: chloroform/methanol/acetic acid) are standard. Quantify impurities by integrating peak areas and comparing retention times against authentic samples .

Advanced Research Questions

Q. How can researchers mitigate racemization during the incorporation of this compound into peptide chains?

Racemization is minimized by using low-temperature coupling conditions (0–4°C), coupling agents like HATU or PyBOP, and short reaction times. Monitor optical rotation or employ chiral HPLC post-synthesis to assess enantiomeric purity. Pre-activation of the carboxyl group before coupling also reduces racemization risk .

Q. What strategies can resolve discrepancies in reported solubility data for this compound across solvent systems?

Systematically test solubility in deuterated solvents (e.g., DMSO-d6, CDCl3_3) using NMR to quantify dissolved material. Control variables like temperature, solvent purity, and agitation methods. Compare results with literature using standardized protocols (e.g., USP solubility classifications) and document solvent batch details to identify confounding factors .

Q. How does the steric hindrance of the Boc group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The bulky Boc group reduces coupling efficiency by hindering nucleophilic attack during amide bond formation. Address this by:

  • Using stronger coupling agents (e.g., HBTU with DIEA).
  • Extending reaction times (2–4 hours) or repeating coupling steps.
  • Employing microwave-assisted synthesis to enhance kinetics. Validate efficiency via Kaiser test or HPLC monitoring of unreacted amine .

Q. How can researchers design experiments to evaluate the steric effects of the Boc group in nucleophilic substitution reactions?

Conduct kinetic studies comparing this compound with less hindered analogs (e.g., Fmoc-Sar-OH) under identical conditions. Use 1^1H NMR to track reaction progress and density functional theory (DFT) calculations to model transition states. Vary solvents (polar aprotic vs. nonpolar) to assess steric vs. electronic contributions .

Q. Data Contradiction and Reproducibility

Q. How should conflicting results in this compound stability studies under acidic conditions be addressed?

Replicate experiments using standardized protocols (e.g., 1M HCl in dioxane at 25°C) and analyze degradation products via LC-MS. Variables like trace water content, acid purity, and reaction vessel material (glass vs. polymer) must be controlled. Cross-validate findings with independent labs and publish raw data for transparency .

Q. Methodological Guidelines

  • Experimental Reporting : Follow Beilstein Journal guidelines for documenting synthesis (e.g., molar ratios, purification steps) and include raw spectral data in supplementary materials .
  • Data Tables : Present solubility or stability data in tabular form with columns for solvent, temperature, concentration, and analytical method (e.g., Table 1: Solubility of this compound in Common Solvents) .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXIMPFOTQVOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065603
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-36-6
Record name [(tert-Butoxycarbonyl)(methyl)amino]acetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl-
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]sarcosine
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Synthesis routes and methods

Procedure details

A mixture of sarcosine (1.5 g., 16.7 mmole), triethylamine (3.5 ml., 1 eq.), and water (10 ml.) is treated with 2-(t-butyoxycarbonyloxyimino)-2-phenylacetonitrile (4.5 g., 1.1 eq.) in dioxane (10 ml.) at 25°. After 3 hours, the reaction mixture is diluted with water and then washed twice with ethyl acetate. The aqueous phase is acidified to pH 3.0 with 10% citric acid and the resulting oil is extracted with ethyl acetate (twice). The combined extracts are washed with brine, dried (MgSO4), and evaporated to give 3.0 g. of N-[(1,1-dimethylethoxy)carbonyl]-N-methylglycine as a viscous oil which crystallizes on standing; m.p. 84°-85.5°. Tlc (dichloromethane/methanol/acetic acid; 100:5:5) shows a single spot at Rf 0.6.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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